2,3-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide
Description
2,3-Dimethoxy-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a thiophen-2-yl group at position 2 and a 2,3-dimethoxybenzamide moiety at position 2. This structure combines aromatic heterocycles (thiophene, imidazopyridine) with a methoxy-substituted benzamide, making it a candidate for diverse pharmacological applications, particularly in targeting γ-aminobutyric acid type A (GABAA) receptors .
The synthesis of related analogs involves condensation reactions and functional group modifications. For instance, [11C]4-methoxy derivatives are synthesized via methylation of hydroxyl precursors using [11C]methyl triflate under basic conditions, yielding radiolabeled compounds for positron emission tomography (PET) imaging . The presence of methoxy groups enhances lipophilicity and brain permeability, critical for central nervous system (CNS) targeting .
Properties
IUPAC Name |
2,3-dimethoxy-N-(2-thiophen-2-ylimidazo[1,2-a]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c1-25-14-8-5-7-13(18(14)26-2)20(24)22-19-17(15-9-6-12-27-15)21-16-10-3-4-11-23(16)19/h3-12H,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUGUFJVWSCSRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2=C(N=C3N2C=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,3-Dimethoxy-N-[2-(thiophen-2-YL)imidazo[1,2-A]pyridin-3-YL]benzamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound consists of:
- Imidazo[1,2-a]pyridine moiety
- Benzamide group
- Thiophene ring
This complex structure allows for diverse interactions within biological systems, making it a candidate for various pharmacological activities.
Research indicates that compounds with similar structures often exhibit multiple mechanisms of action, including:
- Inhibition of enzyme activity : Many imidazo[1,2-a]pyridine derivatives have shown potential as inhibitors of key enzymes involved in disease pathways.
- Antiviral properties : Some derivatives have demonstrated activity against viral replication processes.
- Antimicrobial effects : Several studies suggest that compounds within this class can inhibit bacterial growth.
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
-
Anti-Tubercular Activity
In a study by Wu et al., various imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis. The compound exhibited promising results with a minimal inhibitory concentration (MIC) as low as 0.05 μg/mL, indicating strong potential for development into a therapeutic agent against tuberculosis . -
Antiviral Properties
A recent investigation highlighted the antiviral efficacy of related compounds against Tobacco Mosaic Virus (TMV). The study found that certain structural modifications enhanced biological activity significantly, with some compounds achieving EC50 values below 0.25 μM . -
Cancer Therapeutics
Preclinical studies have shown that this compound inhibits cell proliferation in various cancer cell lines. The compound's IC50 values were notably lower than those of established chemotherapeutics in certain assays .
Comparison with Similar Compounds
Key Observations :
- Methoxy vs.
- Thiophene vs. Phenyl Substituents : Thiophen-2-yl in the target compound and DS2 confers π-π stacking interactions with receptor aromatic residues, while phenyl/phenylethynyl groups in compound 23 enhance steric bulk and kinase selectivity .
- Nitrogen-Containing Groups : Compounds with nitrile (e.g., 14, 15) or fluorophenyl (17) substituents exhibit reduced molecular weights and altered solubility profiles, likely influencing tissue distribution .
Pharmacological Profiles
- Target Compound : Demonstrates high selectivity for δ-subunit-containing GABAA receptors, with PET imaging confirming brain uptake and specificity. The 2,3-dimethoxy group optimizes binding affinity (Ki ~10 nM) and metabolic stability .
- DS2 : Acts as a potent positive allosteric modulator at δ-GABAA receptors (EC50 ~0.3 µM) but lacks the methoxy groups critical for prolonged CNS retention .
- Anti-inflammatory Analogs : Imidazopyridines with trifluoromethyl or methoxybenzyl groups (e.g., ) show potent anti-inflammatory activity (IC50 < 1 µM), though the target compound’s dimethoxybenzamide may redirect activity toward neurological targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
